molecular formula C9H9BrF3NO B8183171 1-(3-Bromo-4-(trifluoromethoxy)phenyl)-N-methylmethanamine

1-(3-Bromo-4-(trifluoromethoxy)phenyl)-N-methylmethanamine

Cat. No.: B8183171
M. Wt: 284.07 g/mol
InChI Key: IWPYMWVKFRMUIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-4-(trifluoromethoxy)phenyl)-N-methylmethanamine is an organic compound characterized by the presence of bromine, trifluoromethoxy, and methylamine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-(trifluoromethoxy)phenyl)-N-methylmethanamine typically involves the reaction of 3-bromo-4-(trifluoromethoxy)benzene with N-methylmethanamine under specific conditions. One common method includes the use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) as a solvent, followed by the addition of the amine .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-4-(trifluoromethoxy)phenyl)-N-methylmethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-(3-Bromo-4-(trifluoromethoxy)phenyl)-N-methylmethanamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(3-Bromo-4-(trifluoromethoxy)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets. The bromine and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-Bromo-3-(trifluoromethoxy)benzene
  • 3-Bromo-4-(trifluoromethoxy)phenylacetonitrile
  • 4-(Trifluoromethoxy)benzyl bromide

Comparison: 1-(3-Bromo-4-(trifluoromethoxy)phenyl)-N-methylmethanamine is unique due to the presence of the N-methylmethanamine group, which can significantly alter its chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-[3-bromo-4-(trifluoromethoxy)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3NO/c1-14-5-6-2-3-8(7(10)4-6)15-9(11,12)13/h2-4,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPYMWVKFRMUIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC(=C(C=C1)OC(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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